molecular formula C12H19N6O7P B12930916 8-(Dimethylamino)adenosine 5'-(dihydrogen phosphate) CAS No. 61370-74-9

8-(Dimethylamino)adenosine 5'-(dihydrogen phosphate)

Cat. No.: B12930916
CAS No.: 61370-74-9
M. Wt: 390.29 g/mol
InChI Key: QKYLSMRNAMURSH-IOSLPCCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “((2R,3S,4R,5R)-5-(6-Amino-8-(dimethylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate” is a complex organic molecule that belongs to the class of nucleotides. Nucleotides are the building blocks of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursor molecules. The key steps include:

    Formation of the purine base: The purine base is synthesized through a series of reactions involving the condensation of formyl groups and amines.

    Attachment of the sugar moiety: The purine base is then attached to a ribose sugar through a glycosidic bond.

    Phosphorylation: The final step involves the phosphorylation of the ribose sugar to form the nucleotide.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, often involving chromatography and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can result in various functionalized nucleotides.

Scientific Research Applications

The compound has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Plays a role in studying DNA and RNA synthesis and function.

    Medicine: Investigated for its potential therapeutic applications, such as antiviral and anticancer agents.

    Industry: Used in the production of pharmaceuticals and biotechnology products.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The mechanism of action often involves:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with nucleic acids: Modulating the synthesis and function of DNA and RNA.

    Signal transduction pathways: Affecting cellular signaling pathways to induce specific biological responses.

Comparison with Similar Compounds

Similar Compounds

    Adenosine triphosphate (ATP): A nucleotide involved in energy transfer.

    Guanosine monophosphate (GMP): A nucleotide involved in cellular signaling.

    Cytidine triphosphate (CTP): A nucleotide involved in lipid synthesis.

Uniqueness

The compound is unique due to its specific structure, which allows it to interact with particular molecular targets and pathways. Its dimethylamino group and phosphate moiety confer distinct chemical and biological properties compared to other nucleotides.

Properties

CAS No.

61370-74-9

Molecular Formula

C12H19N6O7P

Molecular Weight

390.29 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[6-amino-8-(dimethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C12H19N6O7P/c1-17(2)12-16-6-9(13)14-4-15-10(6)18(12)11-8(20)7(19)5(25-11)3-24-26(21,22)23/h4-5,7-8,11,19-20H,3H2,1-2H3,(H2,13,14,15)(H2,21,22,23)/t5-,7-,8-,11-/m1/s1

InChI Key

QKYLSMRNAMURSH-IOSLPCCCSA-N

Isomeric SMILES

CN(C)C1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

Canonical SMILES

CN(C)C1=NC2=C(N=CN=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.